Propyl vs. Methyl N-Substituent: Impact on Lipophilicity and Predicted Membrane Permeability
3-(Propylsulfonamido)phenylboronic acid possesses a three-carbon propyl chain on the sulfonamide nitrogen, in contrast to the one-carbon methyl group of the closest commercial analog 3-(methanesulfonamido)phenylboronic acid. The increased lipophilicity conferred by the propyl chain is expected to enhance Gram-negative outer membrane permeability, a critical determinant of β-lactamase inhibitor efficacy in whole-cell assays. In the sulfonamide boronic acid series characterized by Eidam et al. (2010), increasing the R1 substituent size from methyl (Ki 789 nM) to benzyl (Ki 70–210 nM) improved potency 4- to 11-fold against purified AmpC, demonstrating that larger N-alkyl groups can optimize hydrophobic interactions within the enzyme active site [1]. The propyl group represents an intermediate hydrophobicity that balances potency enhancement with aqueous solubility (measured at 1 g/L at 25°C for the target compound) .
| Evidence Dimension | N-alkyl chain length and predicted lipophilicity (cLogP) difference |
|---|---|
| Target Compound Data | 3-(Propylsulfonamido)phenylboronic acid: propyl (3-carbon) chain; MW 243.09; slightly soluble 1 g/L at 25°C |
| Comparator Or Baseline | 3-(Methanesulfonamido)phenylboronic acid: methyl (1-carbon) chain; MW ~215; solubility data not directly available |
| Quantified Difference | Two additional methylene units increase predicted cLogP by approximately 1.0–1.2 log units, calculated based on fragment-based lipophilicity contributions |
| Conditions | Physicochemical property comparison; no direct head-to-head biological assay data available for these two specific compounds in the same study |
Why This Matters
The propyl chain provides a calculated intermediate lipophilicity that may improve outer membrane penetration in Gram-negative bacteria compared to the smaller methyl analog, while maintaining better aqueous solubility than bulkier benzyl or phenylsulfonamide derivatives—a key consideration when sourcing building blocks for β-lactamase inhibitor lead optimization.
- [1] Eidam, O., et al. J. Med. Chem. 2010, 53(21), 7852–7863. Table 1: SAR of sulfonamide boronic acids with varying R1 side chains (methyl, benzyl, phenylsulfonamide) against AmpC β-lactamase. Compound 3 (methylsulfonamide) Ki = 789 nM; Compounds 4–6 (benzyl-substituted) Ki = 70–210 nM. View Source
